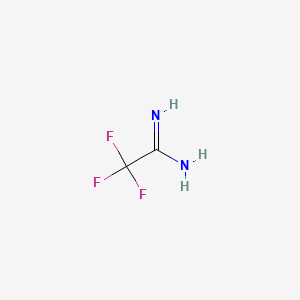

Trifluoroacetamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITMACBPVVUGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380286 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-37-0 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoroacetamidine synthesis mechanism

An In-depth Technical Guide to the Synthesis of Trifluoroacetamidine

Introduction

This compound (TFAM), with the chemical formula C₂H₃F₃N₂, is a critical building block in medicinal chemistry and materials science. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. Consequently, TFAM is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a detailed overview of the primary synthesis mechanisms for this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound predominantly relies on the reaction of trifluoroacetonitrile with ammonia. This can be achieved either by using trifluoroacetonitrile as a starting material directly or by generating it in situ from trifluoroacetamide.

Route 1: Direct Amination of Trifluoroacetonitrile

This is the most direct method for synthesizing this compound. It involves the nucleophilic addition of ammonia to the electrophilic carbon atom of the nitrile group in trifluoroacetonitrile. The strong electron-withdrawing nature of the trifluoromethyl group makes the nitrile carbon highly susceptible to nucleophilic attack.

The reaction proceeds via a straightforward nucleophilic addition mechanism. A molecule of ammonia acts as the nucleophile, attacking the carbon of the nitrile group. This is followed by a proton transfer to form the final amidine product.

Caption: Mechanism of direct amination of trifluoroacetonitrile.

Route 2: Synthesis from Trifluoroacetamide

A common and often safer alternative involves the dehydration of trifluoroacetamide to generate trifluoroacetonitrile in situ, which then immediately reacts with ammonia in the same reaction vessel.[1] This method avoids the need to handle and store highly toxic and gaseous trifluoroacetonitrile.[2] Strong dehydrating agents, such as phosphorus pentoxide (P₂O₅), are typically employed.[1]

This two-step, one-pot process begins with the dehydration of trifluoroacetamide to yield trifluoroacetonitrile. The newly formed nitrile then undergoes nucleophilic attack by ammonia, as described in Route 1.

Caption: Two-step synthesis of this compound from trifluoroacetamide.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on established procedures.

Protocol for Route 1: Direct Amination of Trifluoroacetonitrile

This protocol is adapted from a procedure utilizing liquid ammonia as both the reagent and the solvent.

Apparatus Setup:

-

A three-neck 500 mL round-bottom flask is oven-dried and fitted with a dry-ice condenser. A drying tube is attached to the condenser outlet.

-

A gas delivery tube is inserted through one neck, reaching the bottom of the flask.

-

The third neck is sealed and used for introducing materials.

Procedure:

-

Cool the flask and condenser with a dry ice/acetone bath.

-

Introduce anhydrous ammonia gas through the delivery tube until approximately 100 mL of liquid ammonia has been collected.

-

Slowly distill trifluoroacetonitrile into the liquid ammonia.

-

Once the addition is complete, remove the gas delivery tube and seal the neck.

-

Remove the external cooling bath from the flask to allow the mixture to reflux, driven by the dry ice in the condenser.

-

After about two hours of reflux, allow the apparatus to stand overnight to let the excess ammonia evaporate.

-

The remaining liquid is transferred to a 50 mL flask and purified by vacuum distillation.

-

Collect the product fraction at 38°C and 10 mm Hg.

Protocol for Route 2: Synthesis from Trifluoroacetamide

This industrial-scale protocol involves the in-situ generation of trifluoroacetonitrile.[1]

Apparatus Setup:

-

A gas generation reactor (e.g., 1000 L capacity) equipped with a stirrer and heating system.

-

A cooling system to condense the generated trifluoroacetonitrile gas.

-

A liquid ammonia kettle (e.g., 500 L capacity) maintained at low temperature.

Procedure:

-

In the gas generation reactor, add trifluoroacetamide, phosphorus pentoxide (P₂O₅), and pre-heated polyphosphoric acid (to increase flowability).

-

Slowly heat the mixture to 146-150°C while stirring. The trifluoroacetonitrile gas that evolves is immediately generated.

-

Pass the generated gas through the cooling system and bubble it into the liquid ammonia kettle, which is maintained at -40 to -35°C.

-

Continue stirring the ammonia mixture for 3 hours.

-

After the reaction is complete, stop the gas flow and recover the excess ammonia.

-

The remaining liquid (raffinate) is subjected to vacuum distillation.

-

Collect the final product, this compound, at 35-37°C / 11 mmHg.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthesis routes.

Table 1: Comparison of Synthesis Routes for this compound

| Parameter | Route 1: Direct Amination | Route 2: From Trifluoroacetamide[1] |

| Starting Material | Trifluoroacetonitrile | Trifluoroacetamide |

| Key Reagents | Liquid Ammonia (NH₃) | Phosphorus Pentoxide (P₂O₅), NH₃ |

| Solvent | Liquid Ammonia | Polyphosphoric Acid (for dehydration) |

| Reaction Temp. | Reflux of liquid NH₃ (~ -33°C) | Dehydration: 146-150°C; Amination: -40 to -35°C |

| Reaction Time | ~2 hours (reflux) | 3 hours (amination) |

| Purification | Vacuum Distillation | Vacuum Distillation |

| Boiling Point | 38°C / 10 mmHg | 35-37°C / 11 mmHg |

| Reported Yield | 64% | > 85% |

| Reported Purity | Not specified | > 95% |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is well-established, with primary routes proceeding through the key intermediate, trifluoroacetonitrile. The direct amination of trifluoroacetonitrile offers a high-yield, straightforward pathway, while the one-pot synthesis from trifluoroacetamide provides a safer alternative by avoiding the isolation of the toxic nitrile gas, making it suitable for larger-scale production.[1] The choice of method depends on the scale of the synthesis, available equipment, and safety considerations. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

Trifluoroacetamidine chemical properties

An In-depth Technical Guide to the Chemical Properties of Trifluoroacetamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound (CAS No. 354-37-0). The information is intended for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.

This compound is a fluorinated organic compound recognized for its utility as a versatile chemical intermediate.[1][2] Its trifluoromethyl group imparts unique electronic properties that are highly valued in the synthesis of complex molecules, including pharmaceutical and agrochemical agents.[3] The quantitative properties of this compound are summarized in the table below for clear reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoroethanimidamide | [4] |

| CAS Number | 354-37-0 | [4][5] |

| Molecular Formula | C₂H₃F₃N₂ | [4][5] |

| Molecular Weight | 112.05 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |

| Boiling Point | 35-37 °C at 11 mmHg | [5] |

| Density | 1.45 g/cm³ | [5] |

| Refractive Index | 1.3801 | [5] |

| pKa (Predicted) | 6.07 ± 0.40 | [5] |

| Water Solubility | Fully miscible | [1][5] |

| Storage Temperature | Store below -20°C | [5] |

| Sensitivity | Moisture Sensitive | [5] |

Synthesis of this compound

This compound is typically synthesized from trifluoroacetamide through a two-step process involving dehydration followed by reaction with ammonia. This method avoids the direct handling of trifluoroacetonitrile, a highly toxic gas, making the process safer for larger-scale production.[8]

Experimental Protocol: Two-Step Synthesis from Trifluoroacetamide

A common preparation method involves the following steps:[1][8]

-

Dehydration of Trifluoroacetamide: Trifluoroacetamide is used as the starting material. It is subjected to a dehydration reaction using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a solvent like polyphosphoric acid. The mixture is heated, which causes the rapid formation of trifluoroacetonitrile gas.

-

Reaction with Liquid Ammonia: The generated trifluoroacetonitrile gas is then cooled and bubbled through a reaction vessel containing liquid ammonia. The reaction between trifluoroacetonitrile and ammonia yields this compound.

-

Purification: After the reaction is complete, any excess liquid ammonia is evaporated and recovered. The remaining crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[8] The amidine functional group can act as a protected equivalent of ammonia and is a key precursor for constructing pyrimidine rings, which are central to many therapeutic agents.[1][2]

For example, this compound can undergo condensation reactions with 1,3-dielectrophilic compounds (e.g., β-ketoesters, malonates) to form substituted 2-(trifluoromethyl)pyrimidines. These pyrimidine derivatives are important intermediates in the synthesis of various drugs.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show signals corresponding to the protons of the amidine group.

-

¹⁹F NMR: this compound is used as a probe in fluorine-19 NMR studies for determining membrane potential.[1][6] This technique is highly sensitive to the fluorine environment and would show a characteristic signal for the CF₃ group.

-

¹³C NMR: Would provide signals for the two carbon atoms in the molecule, with the carbon of the CF₃ group showing coupling to the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching and C=N stretching of the amidine functional group. The strong C-F bond absorptions would also be prominent.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (112.05 g/mol ) and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

GHS Hazard Statements: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also noted to cause severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times.[9] Work should be conducted in a well-ventilated fume hood.

-

Handling Precautions: The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.[5] All ignition sources should be eliminated when working with this material.[9] In case of a spill, the area should be evacuated, and the spill should be absorbed with a non-combustible material like dry earth or sand.[9]

References

- 1. This compound | 354-37-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C2H3F3N2 | CID 2776882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 354-37-0 [m.chemicalbook.com]

- 6. This compound, tech. 85% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, tech. 85% | CymitQuimica [cymitquimica.com]

- 8. CN102786440A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound(354-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Profile of Trifluoroacetamidine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for trifluoroacetamidine (CAS 354-37-0), a compound of interest in various chemical and pharmaceutical applications. This document outlines available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical frameworks for data interpretation.

Spectroscopic Data Summary

This compound (C₂H₃F₃N₂) is a small, fluorinated molecule with a molecular weight of 112.05 g/mol . Its spectroscopic data is crucial for its identification, characterization, and quality control in research and development. While comprehensive public data is limited, quality control data from commercial suppliers confirms the existence and conformity of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Certificates of Analysis from suppliers confirm that the compound's structure is verified using ¹H and ¹⁹F NMR.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| ¹H | Amidine protons (-C(=NH)NH₂) are expected in the region of 5.0 - 8.0 ppm. | Broad singlets | N/A |

| ¹³C | The amidine carbon (-C(=N)N) is predicted to be in the range of 150-160 ppm. The trifluoromethyl carbon (-CF₃) is expected around 115-125 ppm. | Quartet (for -CF₃ due to ¹JCF coupling) | Large (for ¹JCF, typically > 250 Hz) |

| ¹⁹F | A single resonance is expected for the -CF₃ group, typically in the range of -70 to -80 ppm relative to CFCl₃. | Singlet or finely split peak due to long-range coupling with amidine protons. | N/A |

Note: The predicted values are based on typical chemical shifts for similar functional groups and are intended as a guide. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. A study on the infrared spectra of trifluoroacetamidines indicates a significant similarity to their trichloroacetamidine counterparts and confirms the presence of the imino form, CF₃-C(=NH)NHR. Commercial suppliers also verify the compound's identity through IR spectroscopy.[2]

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, broad | N-H stretching vibrations (symmetric and asymmetric) of the -NH₂ and =NH groups. |

| 1640 - 1680 | Strong | C=N stretching vibration of the imine group. |

| 1100 - 1300 | Very Strong | C-F stretching vibrations of the -CF₃ group. |

| ~1550 | Medium | N-H bending vibration. |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. A GC-MS record for this compound is available in the SpectraBase database.[3]

Table 3: Mass Spectrometry Data for this compound

| Technique | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |

| GC-MS (EI) | 112 | 69 ([CF₃]⁺), 43 ([C(=NH)NH₂]⁺) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may influence the chemical shifts of the exchangeable amidine protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction using the spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The GC column will separate the this compound from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it will be ionized and fragmented in the mass spectrometer. The mass analyzer will separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

Figure 1: Workflow for the spectroscopic analysis of this compound.

Figure 2: Logical relationships in NMR data interpretation for this compound.

Figure 3: Interpretation of key IR absorption bands for this compound.

References

Trifluoroacetamidine: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted stability and degradation pathways of trifluoroacetamidine. It is important to note that at the time of publication, specific experimental studies on the degradation kinetics and pathways of this compound are limited in the publicly available scientific literature. Therefore, this guide draws upon established chemical principles and data from closely related analogues, primarily trifluoroacetamide and other amidine-containing compounds, to project the stability characteristics of this compound. The experimental protocols provided are general best-practice guidelines for performing forced degradation studies and should be adapted as necessary for specific experimental setups.

Introduction

This compound is a fluorinated organic compound of increasing interest in pharmaceutical and chemical research. Its utility as a synthetic intermediate and a building block for more complex molecules, particularly in the development of new agrochemicals and pharmaceuticals, is well-recognized. The incorporation of the trifluoromethyl group can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule.[1] However, a thorough understanding of the intrinsic stability of this compound itself is crucial for its effective use in synthesis, formulation, and for predicting the potential degradation products of drug candidates that contain this moiety.

This technical guide aims to provide a detailed understanding of the potential stability and degradation pathways of this compound. It consolidates information on the general stability of amidines and the well-documented chemistry of trifluoroacetamides to build a predictive stability profile. Furthermore, this guide furnishes detailed experimental protocols for conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, to enable researchers to empirically determine the stability of this compound and its derivatives.

Chemical Profile of this compound

-

IUPAC Name: 2,2,2-trifluoroethanimidamide

-

Molecular Formula: C₂H₃F₃N₂

-

Molecular Weight: 112.05 g/mol

-

CAS Number: 354-37-0

-

Structure:

This compound contains a highly electrophilic carbon atom in the C=N double bond due to the strong electron-withdrawing effect of the trifluoromethyl group. This structural feature is key to its reactivity and potential instability under certain conditions.

Predicted Stability and Degradation Pathways

The stability of this compound is predicted to be influenced by several factors, including pH, temperature, and light. The primary degradation pathway is expected to be hydrolysis of the amidine functional group.

Hydrolytic Degradation

The amidine functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[2] The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.[3][4]

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion is expected to act as a nucleophile, attacking the electrophilic carbon of the amidine. This is analogous to the well-documented base-catalyzed hydrolysis (deprotection) of trifluoroacetamides.[5][6] The reaction is likely to proceed through a tetrahedral intermediate, which then collapses to yield trifluoroacetamide and ammonia. The trifluoroacetamide intermediate would then undergo further hydrolysis to trifluoroacetic acid and another equivalent of ammonia. The overall reaction would result in the formation of trifluoroacetate and two equivalents of ammonia.

Acid-Catalyzed Hydrolysis: In acidic media, the amidine is likely to be protonated, which would further activate the carbon atom toward nucleophilic attack by water. The degradation products are expected to be the same as in base-catalyzed hydrolysis: trifluoroacetic acid and ammonia.

Thermal Degradation

Amidine-containing compounds can undergo thermal decomposition, although the specific pathways are highly dependent on the overall structure of the molecule.[2] For this compound, potential thermal degradation pathways could involve elimination reactions or fragmentation of the molecule. Given the high thermal stability of the trifluoromethyl group, initial degradation is more likely to occur at the amidine functionality.[1] The pyrolysis of simple amides to form nitriles and water is a known, albeit high-temperature, process. A similar pathway for this compound could potentially yield trifluoroacetonitrile and ammonia.

Photodegradation

The susceptibility of a molecule to photodegradation depends on its ability to absorb light in the UV-Vis spectrum. While specific data for this compound is unavailable, compounds containing trifluoromethyl groups have been studied for their photochemical behavior.[7] The C-F bond is very strong, making the trifluoromethyl group itself generally resistant to photolytic cleavage.[1] However, the presence of non-bonding electrons on the nitrogen atoms of the amidine group could potentially lead to photochemical reactivity. Photodegradation studies are necessary to determine the significance of this pathway.[8][9]

Quantitative Data Summary

As previously stated, specific quantitative stability data for this compound is scarce. The following tables summarize stability information for the analogous compound, trifluoroacetamide, and the general stability of the amidine functional group to provide a basis for prediction.

Table 1: Conditions for the Hydrolysis (Deprotection) of Trifluoroacetamides (Analogous Compound)

| Reagent/Condition | Solvent | Temperature | Comments |

| 0.1-0.2 M NaOH or LiOH | Water or Ethanol-Water | Room Temperature | Commonly used for deprotection.[6] |

| K₂CO₃ or Na₂CO₃ | Methanol/Water | Room Temperature | Mild conditions, suitable in the presence of esters.[6] |

| Ammonia | Methanol | Not specified | Can be used for removal of the trifluoroacetyl group.[6] |

| 1 M Pyridine | Aqueous solution | Not specified | Mild basic condition for deprotection.[6] |

| NaBH₄ | Ethanol | Not specified | Reductive cleavage of the trifluoroacetyl group.[6] |

| HCl | Methanol | Not specified | Acidic condition for deprotection.[6] |

Table 2: General Stability of the Amidine Functional Group

| Condition | Stability | Comments |

| Acidic (aqueous) | Labile | Susceptible to hydrolysis.[2] |

| Neutral (aqueous) | Generally stable, but can hydrolyze | Stability is pH-dependent, with maximum stability often observed around neutral pH for some derivatives.[4] |

| Basic (aqueous) | Labile | Susceptible to hydrolysis, often more rapid than in acidic conditions.[3] |

| Thermal | Varies with structure | Can undergo decomposition at elevated temperatures.[2] |

| Oxidative | Generally stable | The amidine group itself is not highly susceptible to oxidation. |

| Photolytic | Varies with structure | Depends on the chromophores present in the molecule. |

Experimental Protocols for Stability Assessment

To address the lack of specific stability data for this compound, forced degradation studies should be performed. The following are general protocols based on ICH guideline Q1A(R2) that can be adapted for this purpose.[10]

General Sample Preparation

A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for the different stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours). Due to the predicted lability, elevated temperatures may not be necessary.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of water.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples and dilute with the mobile phase for analysis.

-

Thermal Stability (Solid State)

-

Place a known amount of solid this compound in a controlled temperature chamber (e.g., an oven at 80 °C).

-

At specified time intervals, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

Photostability

-

Expose a solution of this compound (e.g., in quartz cuvettes) to a light source with a controlled output (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

At various time points, withdraw samples from both the exposed and control solutions for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated.[11] The method must be able to separate the intact this compound from its degradation products.

-

HPLC-UV/MS: A reversed-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape. MS detection is highly recommended for the identification of unknown degradation products.

Mandatory Visualizations

The following diagrams illustrate the proposed degradation pathway of this compound and a general workflow for its stability testing.

Caption: Proposed pathway for the base-catalyzed hydrolysis of this compound.

Caption: General experimental workflow for a forced degradation study.

Conclusion

While this compound is a valuable building block in modern chemistry, a comprehensive understanding of its stability is essential for its effective application. Based on the chemistry of analogous compounds, this compound is predicted to be most susceptible to hydrolytic degradation, particularly under basic conditions, leading to the formation of trifluoroacetic acid and ammonia. Its thermal and photolytic stability require further experimental investigation. The general protocols for forced degradation studies provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound and its derivatives, thereby ensuring the quality and robustness of the chemical entities they develop. The generation of empirical data through such studies is critical to confirm the predicted degradation pathways and to build a complete stability profile for this important chemical intermediate.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Synthesis of Trifluoroacetamidine from Trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetamidine is a crucial building block in medicinal chemistry and drug development, valued for the introduction of the trifluoromethyl group, which can significantly enhance the metabolic stability and biological activity of molecules. This technical guide provides an in-depth overview of a robust two-step industrial method for the synthesis of this compound, commencing from trifluoroacetamide. The process involves the dehydration of trifluoroacetamide to yield trifluoroacetonitrile, which is subsequently reacted with liquid ammonia to produce the target compound.

Core Synthesis Pathway

The synthesis proceeds through two distinct chemical transformations:

-

Dehydration of Trifluoroacetamide: Trifluoroacetamide is dehydrated using a strong dehydrating agent, phosphorus pentoxide, in the presence of polyphosphoric acid as a solvent. This reaction yields trifluoroacetonitrile gas.

-

Amination of Trifluoroacetonitrile: The generated trifluoroacetonitrile gas is then introduced into a reactor containing liquid ammonia, where it undergoes nucleophilic addition to form this compound.

This method avoids the direct handling of highly toxic trifluoroacetonitrile gas as a starting material, thereby reducing production risks and operational difficulties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from trifluoroacetamide, as described in the reference literature.

| Parameter | Value | Reference |

| Step 1: Dehydration of Trifluoroacetamide | ||

| Reactant Ratio (Trifluoroacetamide : P₂O₅ : Polyphosphoric Acid) | 1 : 1.7 : 2 | [1] |

| Reaction Temperature | 146-150 °C | [1] |

| Step 2: Amination of Trifluoroacetonitrile | ||

| Reaction Temperature | -40 to -35 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Overall Process | ||

| Product Yield | > 85% | [1] |

| Product Purity | > 95% | [1] |

| Final Product Collection | 35-37 °C / 11mmHg (Vacuum Distillation) | [1] |

Experimental Protocols

The following protocols are based on the industrial preparation method outlined in patent CN102786440A.[1]

Step 1: Preparation of Trifluoroacetonitrile via Dehydration of Trifluoroacetamide

Materials:

-

Trifluoroacetamide

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid

-

Gas generation reactor (e.g., 1000L glass-lined reactor) equipped with a stirrer, heating mantle, and gas outlet.

-

Cooling system for the generated gas.

Procedure:

-

Preheat the polyphosphoric acid to 50 °C to increase its fluidity.

-

In the gas generation reactor, add 100 kg of trifluoroacetamide, 170 kg of phosphorus pentoxide, and 200 L of the preheated polyphosphoric acid.

-

Stir the mixture at a uniform speed and slowly heat the reactor to 146-150 °C.

-

The gas produced, trifluoroacetonitrile, is immediately passed through a cooling system.

Step 2: Synthesis of this compound from Trifluoroacetonitrile

Materials:

-

Trifluoroacetonitrile gas (from Step 1)

-

Liquid ammonia

-

Liquefied ammonia kettle (e.g., 500L) equipped with a gas inlet, stirrer, and temperature control.

-

Vacuum distillation apparatus.

Procedure:

-

Introduce the cooled trifluoroacetonitrile gas into the liquefied ammonia kettle.

-

Maintain the reaction temperature between -40 and -35 °C.

-

Stir the reaction mixture for 3 hours.

-

After the reaction is complete, recover the excess liquid ammonia.

-

The remaining raffinate is subjected to vacuum distillation.

-

Collect the fraction at 35-37 °C / 11mmHg to obtain colorless liquid this compound.

Process Visualization

The following diagrams illustrate the logical relationships and workflow of the synthesis process.

Caption: Chemical pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to 2,2,2-Trifluoroacetamidine (CAS 354-37-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroacetamidine (CAS 354-37-0), a versatile fluorinated building block with significant potential in pharmaceutical and chemical research. This document consolidates critical data on its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in drug discovery. Detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key processes are included to facilitate its practical application in the laboratory.

Introduction

2,2,2-Trifluoroacetamidine, also known as trifluoroethanimidamide, is a fluorinated organic compound that has garnered increasing interest as a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the chemical and metabolic stability of molecules into which it is incorporated. This makes it a particularly attractive moiety in the design of novel therapeutic agents and functional materials. This guide aims to be a centralized resource for researchers, providing in-depth technical information to support the effective utilization of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2,2,2-Trifluoroacetamidine is essential for its handling, characterization, and application in synthesis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 354-37-0 | |

| Molecular Formula | C₂H₃F₃N₂ | [PubChem CID: 2776882] |

| Molecular Weight | 112.05 g/mol | [PubChem CID: 2776882] |

| Appearance | Colorless liquid | |

| Boiling Point | 35-37 °C at 11 mmHg | [CN102786440A] |

| Density | 1.45 g/cm³ | |

| Solubility | Miscible with water |

Spectroscopic Data

Mass Spectrometry (Electron Ionization): The mass spectrum of 2,2,2-Trifluoroacetamidine shows characteristic fragmentation patterns.

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [CH₃N₂]⁺ |

| 69 | Medium | [CF₃]⁺ |

| 28 | Medium | [N₂]⁺ or [CH₂N]⁺ |

| Data derived from PubChem CID 2776882. |

Synthesis of 2,2,2-Trifluoroacetamidine

A robust and scalable synthesis of 2,2,2-Trifluoroacetamidine is crucial for its widespread application. A common and effective method involves the dehydration of 2,2,2-trifluoroacetamide to 2,2,2-trifluoroacetonitrile, followed by the addition of ammonia. [CN102786440A]

Experimental Protocol: Synthesis from 2,2,2-Trifluoroacetamide

This two-step, one-pot procedure provides a practical route to 2,2,2-Trifluoroacetamidine. [CN102786440A]

Step 1: Synthesis of 2,2,2-Trifluoroacetonitrile

-

Preheat polyphosphoric acid (PPA) to 50 °C to increase its fluidity.

-

In a suitable reaction vessel equipped for gas evolution, charge 100 kg of 2,2,2-trifluoroacetamide, 170 kg of phosphorus pentoxide (P₂O₅), and 200 L of the preheated polyphosphoric acid.

-

Stir the mixture uniformly and slowly heat to 146-150 °C. The gaseous 2,2,2-trifluoroacetonitrile will begin to evolve.

-

Cool the evolved gas before introducing it into the next reaction step.

Step 2: Synthesis of 2,2,2-Trifluoroacetamidine

-

Introduce the cooled 2,2,2-trifluoroacetonitrile gas into a reactor containing liquefied ammonia (approximately 500 L).

-

Maintain the reaction temperature between -40 °C and -35 °C.

-

Stir the reaction mixture for 3 hours.

-

After the reaction is complete, recover the excess liquefied ammonia.

-

Subject the remaining raffinate to vacuum distillation, collecting the fraction at 35-37 °C / 11 mmHg. This yields 2,2,2-Trifluoroacetamidine as a colorless liquid with a purity of >95% and a yield of >85%. [CN102786440A]

Synthesis of 2,2,2-Trifluoroacetamidine.

Reactivity and Applications in Organic Synthesis

The amidine functional group in 2,2,2-Trifluoroacetamidine is a versatile synthon, capable of participating in a variety of chemical transformations. Its nucleophilic character allows for reactions with electrophiles, making it a valuable building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroacetamidine serves as a key precursor for the synthesis of various fluorinated heterocycles, such as pyrimidines and triazines, through condensation reactions with dicarbonyl compounds or their equivalents.

General scheme for fluorinated pyrimidine synthesis.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group make 2,2,2-Trifluoroacetamidine and its derivatives attractive for drug discovery programs.

Potential as a DPP-IV Inhibitor

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The amidine moiety can act as a bioisostere for other functional groups and can form key interactions with the active site of enzymes. While direct and extensive studies on 2,2,2-Trifluoroacetamidine as a DPP-IV inhibitor are limited in publicly available literature, its structural features suggest potential for interaction with the DPP-IV active site.

Mechanism of DPP-IV Inhibition and Downstream Signaling:

DPP-IV inhibitors prevent the degradation of active GLP-1. This leads to increased levels of GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells. These effects collectively contribute to lower blood glucose levels.

DPP-IV inhibition signaling pathway.

Safety and Handling

2,2,2-Trifluoroacetamidine is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

2,2,2-Trifluoroacetamidine is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its synthesis is well-established, and its reactivity allows for the construction of diverse molecular architectures, particularly fluorinated heterocycles. Further exploration of its biological activities, especially as a potential DPP-IV inhibitor, is warranted and could lead to the development of novel therapeutic agents. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this promising compound.

A Technical Guide to the Physical Properties of Trifluoroacetamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetamidine (CAS No. 354-37-0) is a fluorinated organic compound of interest in various chemical and pharmaceutical applications. Its physical properties are crucial for its handling, reaction optimization, and integration into synthetic workflows. This technical guide provides a comprehensive overview of the known physical properties of this compound, including its molecular characteristics, boiling point, density, and solubility. This document also outlines detailed experimental protocols for the synthesis of this compound and for the determination of its key physical and spectroscopic properties. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid that is fully miscible with water.[1][2][3] It is sensitive to moisture and should be stored at low temperatures, typically below -20°C.[1][2][4] A summary of its key physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F₃N₂ | [3][4][5][6] |

| Molecular Weight | 112.05 g/mol | [3][4][5][6] |

| Boiling Point | 60 - 65 °C (at 50 torr)35 - 37 °C (at 11 mmHg) | [1][2][4][5] |

| Density | 1.494 g/cm³ (at 25 °C)1.45 g/cm³ | [1][2][4][5] |

| Refractive Index | 1.39 (at 20 °C)1.3801 | [1][2][4][5] |

| Appearance | Clear, colorless to pale yellow or pink liquid | [1][2][3] |

| Water Solubility | Fully miscible | [1][2][7] |

| pKa (Predicted) | 6.07 ± 0.40 | [1][2] |

| Sensitivity | Moisture sensitive | [1][2] |

| Storage Temperature | Below -20°C | [1][2][4] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the dehydration of Trifluoroacetamide to Trifluoroacetonitrile, followed by the reaction with ammonia.[8][9]

Procedure:

-

Dehydration of Trifluoroacetamide: In a suitable reaction vessel, Trifluoroacetamide is treated with a dehydrating agent such as phosphorus pentoxide in a solvent like polyphosphoric acid.[8][9]

-

The mixture is heated to facilitate the dehydration reaction, yielding Trifluoroacetonitrile gas.[8]

-

Formation of this compound: The generated Trifluoroacetonitrile gas is then cooled and bubbled through a solution of liquid ammonia.[8][9]

-

The reaction is typically maintained at a low temperature.[8]

-

Purification: After the reaction is complete, the excess ammonia is removed, and the resulting product is purified by distillation under reduced pressure to yield this compound.[8]

Determination of Physical Properties

The following are general experimental protocols for the determination of the physical properties of liquid compounds like this compound.

2.2.1. Boiling Point Determination (Micro-method)

The boiling point of a small sample of liquid can be determined using a Thiele tube.[10]

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

2.2.2. Density Measurement

The density of a liquid can be determined using a pycnometer.[3][11]

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[3][12]

2.2.3. Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[13][14]

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The refractometer is adjusted to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[13]

2.2.4. Water Solubility Assessment

For a substance that is fully miscible, a qualitative assessment can be made. For quantitative determination, the shake-flask method is standard.[15][16]

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved substance.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical technique (e.g., spectroscopy, chromatography).

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra (¹H, ¹³C, ¹⁹F) are obtained using a high-resolution NMR spectrometer.[17]

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

The solution is transferred to an NMR tube.

-

The appropriate NMR experiment is run on the spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).[5][17]

2.3.2. Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[17][18]

-

A drop of the liquid sample is placed directly on the ATR crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.[19]

Logical and Experimental Workflows

The characterization of a chemical compound like this compound follows a logical progression from synthesis to purification and subsequent analysis of its physical and structural properties.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the key physical properties of this compound and provided generalized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating the effective use and further investigation of this compound. The provided workflow illustrates a standard procedure for the characterization of such chemical entities.

References

- 1. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR [m.chemicalbook.com]

- 3. ised-isde.canada.ca [ised-isde.canada.ca]

- 4. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102786440A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound CAS#: 354-37-0 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 12. smart.dhgate.com [smart.dhgate.com]

- 13. athabascau.ca [athabascau.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Reactivity of Trifluoroacetamidine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetamidine (CF₃C(NH)NH₂) is a versatile and highly reactive building block in organic synthesis, particularly valued in the construction of trifluoromethyl-containing heterocyclic compounds. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences its reactivity, making it a unique synthon for the introduction of the CF₃ moiety, a group of paramount importance in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, with a focus on its application in the synthesis of valuable heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in drug discovery and development.

Core Principles of this compound Reactivity

This compound possesses two nucleophilic nitrogen atoms, making it an excellent candidate for reactions with a variety of electrophilic partners. The inherent nucleophilicity of the amidine functional group, coupled with the electronic effects of the trifluoromethyl group, governs its reaction pathways.

Nucleophilicity and pKa: The lone pairs of electrons on the nitrogen atoms are available for nucleophilic attack. While specific experimental data on the nucleophilicity of this compound is not extensively reported in the literature, its reactivity profile suggests it is a competent nucleophile. The predicted pKa of this compound is approximately 6.07.[1][2] This value indicates that it is a moderately weak base. The electron-withdrawing nature of the trifluoromethyl group is expected to reduce the basicity and nucleophilicity of the amidine nitrogens compared to non-fluorinated acetamidines.[3]

Tautomerism: Like other amidines, this compound can exist in tautomeric forms. This property can influence its reactivity in different chemical environments.

Cyclocondensation Reactions with β-Dicarbonyl Compounds

A primary application of this compound is in the synthesis of 2-trifluoromethyl-substituted pyrimidines through cyclocondensation reactions with β-dicarbonyl compounds. This reaction provides a straightforward and efficient route to a class of heterocycles with significant potential in medicinal chemistry.

Reaction with β-Diketones

This compound reacts with β-diketones, such as 2,4-pentanedione and phenylbutanedione-1,3, in the presence of a base like sodium ethoxide to yield 2-trifluoromethyl-pyrimidines.[3][4]

General Reaction Scheme:

Caption: General reaction of this compound with a β-diketone.

Mechanism Overview: The reaction proceeds through a nucleophilic attack of one of the amidine nitrogens on a carbonyl carbon of the β-diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Quantitative Data for Reactions with β-Diketones

The yields of these reactions are influenced by the stability of the this compound reactant.[3]

| Electrophile | Product | Base | Yield (%) | Reference |

| 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine | Sodium Ethoxide | 10-34 | [3][4] |

| Phenylbutanedione-1,3 | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine | Sodium Ethoxide | 10-34 | [3][4] |

Experimental Protocols

General Procedure for the Synthesis of 2-Trifluoromethyl-4,6-dimethylpyrimidine: [3]

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

This compound is added to the sodium ethoxide solution.

-

2,4-Pentanedione is then added to the reaction mixture.

-

The mixture is refluxed for a specified period.

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to afford the desired 2-trifluoromethyl-4,6-dimethylpyrimidine.

Logical Workflow for the Synthesis of 2-Trifluoromethyl-pyrimidines:

Caption: Experimental workflow for pyrimidine synthesis.

Reactions with Other Carbonyl Compounds

While the reaction with β-diketones is well-documented, the reactivity of this compound with other carbonyl compounds such as aldehydes, ketones, and esters is an area with potential for further exploration. These reactions could lead to a variety of other trifluoromethyl-containing heterocycles or functionalized acyclic products. The general principle would involve the nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon.

Reactions with Acylating Agents

The reaction of this compound with acylating agents like acyl chlorides and anhydrides would be expected to proceed via acylation of one or both nitrogen atoms. This could lead to the formation of N-acyltrifluoroacetamidines, which themselves can be valuable intermediates for further transformations.

Hypothetical Signaling Pathway for Acylation:

Caption: Hypothetical acylation of this compound.

Reactions with Alkylating Agents

Alkylation of this compound with alkyl halides would likely occur on the nitrogen atoms, leading to N-alkylated products. The degree of alkylation (mono- vs. di-alkylation) would depend on the reaction conditions and the stoichiometry of the reagents. These reactions could provide access to a range of substituted trifluoroacetamidines.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs. The ability of this compound to serve as a direct precursor to trifluoromethyl-containing heterocycles makes it a highly valuable tool for medicinal chemists. The resulting pyrimidines and other potential heterocyclic products can be further functionalized to generate libraries of compounds for biological screening.

Conclusion

This compound is a reagent with significant, though perhaps under-explored, potential in organic synthesis. Its primary utility lies in the construction of 2-trifluoromethyl-pyrimidines from β-dicarbonyl compounds. This guide has summarized the core reactivity principles, provided available quantitative data and experimental protocols, and outlined potential reaction pathways with other classes of electrophiles. Further investigation into the broader reactivity of this compound is warranted and will likely unveil new synthetic methodologies for the efficient incorporation of the trifluoromethyl group into diverse molecular scaffolds, thereby accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of Trifluoroacetamidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetamidine is a versatile fluorinated building block of significant interest in pharmaceutical and chemical research.[1] Its reactivity is primarily characterized by the electrophilic nature of the amidine carbon, making it susceptible to attack by a variety of nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group enhances this electrophilicity, influencing the reaction pathways and product outcomes. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, thiols, and alcohols. It details reaction mechanisms, summarizes available quantitative data, and provides exemplary experimental protocols to aid researchers in the effective utilization of this valuable synthetic intermediate.

Core Principles of this compound Reactivity

The core of this compound's reactivity lies in the electrophilic character of the imine carbon atom within the amidine functional group. The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the partial positive charge on this carbon, making it a prime target for nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the C=N double bond, forming a tetrahedral intermediate. This intermediate can then undergo various transformations, most commonly elimination of ammonia, to yield the substituted product. The specific outcome of the reaction is influenced by several factors, including the nature of the nucleophile, reaction conditions (temperature, solvent, catalyst), and the substitution pattern of the this compound itself.

Logical Flow of Nucleophilic Attack on this compound

Caption: General logical flow of the reaction between this compound and a nucleophile.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental transformation for the synthesis of N-substituted trifluoroacetamidines. These products are valuable intermediates in the preparation of various nitrogen-containing heterocycles and pharmacologically active compounds.

Reaction with Primary Amines

Primary amines readily react with this compound, typically through a nucleophilic addition-elimination mechanism, to afford N-alkyl- or N-aryltrifluoroacetamidines. The reaction generally proceeds by the attack of the primary amine on the electrophilic carbon of the this compound, forming a tetrahedral intermediate. Subsequent elimination of ammonia yields the final N-substituted product.

Reaction Scheme:

CF₃C(=NH)NH₂ + R-NH₂ → CF₃C(=NR)NH₂ + NH₃

Experimental Protocol: Synthesis of N-Aryl Trifluoroacetamidines

A general procedure for the synthesis of N-aryl trifluoroacetamidines involves the reaction of trifluoroacetamide with an aromatic amine in the presence of a dehydrating agent to first form a trifluoroacetimidoyl intermediate, which can then be converted to the desired amidine. While a direct reaction of this compound is feasible, the following protocol using a related starting material illustrates the synthesis of similar structures.

-

Materials: Hexafluorodehydroacetic acid (100 mg, 0.36 mmol), aromatic amine (0.83 mmol), ethanol (1 mL), aqueous HCl (1 M).

-

Procedure: To a solution of hexafluorodehydroacetic acid in ethanol, add the aromatic amine. Stir the reaction mixture at room temperature for the specified time. Acidify the mixture with aqueous HCl. Filter the precipitate and wash with water. Recrystallize the crude product from hexane to obtain the purified N-aryl trifluoromethylated product.[2]

Quantitative Data: Reaction of Trifluorotriacetic Acid Lactone with Primary Amines

| Amine | Product | Yield (%) |

| Aniline | 9a | 78 |

| p-Anisidine | 9b | 75 |

| p-Bromoaniline | 9c | 55 |

| n-Butylamine | 9d | 20 |

| Benzylamine | 9e | 15 |

Table 1: Yields for the reaction of TAL-f₃ with primary amines in 1,4-dioxane at room temperature for 24 hours.[2]

Reaction with Secondary Amines

Secondary amines react with this compound in a similar fashion to primary amines, yielding N,N-disubstituted trifluoroacetamidines. The reaction also proceeds via a nucleophilic addition-elimination pathway.

Reaction Scheme:

CF₃C(=NH)NH₂ + R₂NH → CF₃C(=N-R)NR₂ + NH₃

The kinetics of chlorine transfer from chloramine-T to secondary amines have been studied and found to be second order, suggesting a bimolecular reaction mechanism.[3] While not a direct analog, this provides insight into the potential kinetics of related amidine reactions.

Reactivity with Thiol Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound. These reactions are crucial for the synthesis of S-alkyl-trifluoroacetimidothioates, which are versatile intermediates in organic synthesis. The high nucleophilicity of sulfur often leads to rapid and high-yielding reactions.[4]

Mechanism of Thiol Addition

The reaction is believed to proceed through the nucleophilic attack of the thiolate anion on the amidine carbon, forming a tetrahedral intermediate. This is followed by the elimination of ammonia to give the S-alkylated product. The reaction of thiols with electrophiles is a cornerstone of many biological processes and synthetic transformations.[5]

Experimental Workflow: Thiol-Ene Reaction

Caption: A simplified workflow for the reaction of a thiol with this compound.

Quantitative Data: Thiol Reactivity

Specific kinetic and yield data for the reaction of this compound with a variety of thiols is not extensively tabulated in the literature. However, studies on related systems, such as the reaction of thiols with other electrophiles, indicate that these reactions are generally fast and efficient. For instance, the reaction of thiols with bromo-ynone reagents proceeds rapidly at room temperature.[6]

Reactivity with Alcohol Nucleophiles

Alcohols and their corresponding alkoxides are generally less nucleophilic than amines and thiols. Consequently, their reaction with this compound often requires more forcing conditions, such as the use of a strong base to generate the more reactive alkoxide, or elevated temperatures. The products of these reactions are O-alkyl-trifluoroacetimidates.

Mechanism of Alcohol Addition

The reaction mechanism is analogous to that with amines and thiols. The alkoxide anion acts as the nucleophile, attacking the amidine carbon to form a tetrahedral intermediate, which then eliminates ammonia.

Reaction Scheme:

CF₃C(=NH)NH₂ + R-OH + Base → CF₃C(=NH)OR + NH₃ + Base·H⁺

Experimental Considerations

The conversion of alcohols to the corresponding triflates, a related transformation involving a trifluoromethyl-containing electrophile, is typically carried out in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane.[7] A similar approach can be envisioned for the reaction of alcohols with this compound, where a non-nucleophilic base would be employed to generate the alkoxide in situ.

Cyclocondensation Reactions with Bifunctional Nucleophiles

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[8][9] When reacted with bifunctional nucleophiles (molecules containing two nucleophilic centers), this compound can undergo cyclocondensation reactions to form various ring systems.

General Signaling Pathway for Heterocycle Synthesis

Caption: A generalized pathway for the synthesis of heterocyclic compounds from this compound.

The nature of the bifunctional nucleophile dictates the type of heterocycle formed. For example, reaction with 1,2-diamines can lead to the formation of trifluoromethyl-substituted imidazoles, while reaction with hydrazine derivatives can yield triazoles.[10]

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[11] As a readily available source of the trifluoromethyl-amidine moiety, this compound serves as a crucial building block in the synthesis of numerous drug candidates and active pharmaceutical ingredients.[1] Its ability to participate in the construction of diverse heterocyclic scaffolds makes it particularly valuable in the discovery of novel therapeutic agents.[12][13]

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily driven by the electrophilic nature of its amidine carbon, which is activated by the strongly electron-withdrawing trifluoromethyl group. It readily reacts with a range of nucleophiles, including amines, thiols, and, under appropriate conditions, alcohols, to provide a variety of valuable N-, S-, and O-substituted trifluoroacetimidoyl compounds. Furthermore, its utility in cyclocondensation reactions makes it a powerful tool for the synthesis of diverse heterocyclic systems. A thorough understanding of its reactivity is essential for researchers and scientists aiming to leverage this important building block in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Trifluoroacetamidine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Trifluoroacetamidine, a fluorinated organic compound, holds significant interest within the pharmaceutical and agrochemical industries due to its versatile reactivity and the unique properties conferred by the trifluoromethyl group. As a crucial building block, it plays a pivotal role in the synthesis of various heterocyclic compounds and serves as a protected ammonia equivalent.[1] The incorporation of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its synthesis, physicochemical properties, computational analysis, and potential biological interactions, thereby offering a valuable resource for professionals engaged in drug discovery and development.

Physicochemical and Computed Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis and computational modeling. The following tables summarize key experimental and computed physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃F₃N₂ | [3] |

| Molecular Weight | 112.05 g/mol | [3] |

| CAS Number | 354-37-0 | [3] |

| Appearance | Clear, colorless to pale yellow or pink liquid | [4] |

| Boiling Point | 35-37 °C at 11 mmHg | [5] |

| Water Solubility | Fully miscible | [5] |

| Sensitivity | Moisture Sensitive | [5] |

Table 2: Computed Molecular Properties of this compound

| Descriptor | Value | Reference |

| IUPAC Name | 2,2,2-trifluoroethanimidamide | [3] |

| InChI | InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | [3] |

| InChIKey | NITMACBPVVUGOJ-UHFFFAOYSA-N | [3] |

| SMILES | C(=N)(C(F)(F)F)N | [3] |

| XLogP3 | 0.3 | [3] |

| Polar Surface Area | 49.9 Ų | [3] |

| Complexity | 83.4 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound involves the dehydration of trifluoroacetamide to trifluoroacetonitrile, followed by reaction with ammonia.[4][6]

Protocol:

-

Dehydration of Trifluoroacetamide:

-

In a gas generation reactor, trifluoroacetamide, phosphorus pentoxide (as a dehydrating agent), and polyphosphoric acid (as a solvent) are combined.[4][6] The typical reactant ratio is approximately 1:1.7:2 (trifluoroacetamide:phosphorus pentoxide:polyphosphoric acid).

-

The mixture is slowly heated to 146-150 °C with stirring.

-

The trifluoroacetonitrile gas produced is cooled.

-

-

Formation of this compound:

-

The cooled trifluoroacetonitrile gas is bubbled into a liquid ammonia reactor maintained at a temperature of -40 to -35 °C.[4]

-

The reaction mixture is stirred for approximately 3 hours.

-

-

Purification:

-

Excess liquid ammonia is recovered.

-

The remaining crude product is subjected to vacuum distillation.

-

The fraction collected at 35-37 °C / 11 mmHg is the purified this compound, obtained as a colorless liquid.[4]

-

Synthesis workflow for this compound.

Theoretical Calculation Methodology

Theoretical studies, particularly using Density Functional Theory (DFT), are invaluable for understanding the conformational preferences, electronic structure, and reactivity of molecules like this compound. The following protocol outlines a general approach for such computational analyses, based on methodologies reported for similar trifluoroacetamide derivatives.[3]

Protocol:

-

Conformational Search:

-

An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

-

-

Geometry Optimization:

-

The identified conformers are then subjected to geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set.

-

Solvent effects can be included using a continuum solvation model (e.g., SM8 for chloroform).

-

-

Frequency Analysis:

-